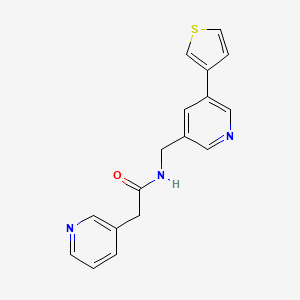
2-(pyridin-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(pyridin-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that features both pyridine and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the acetamide linkage through a reaction between a pyridine derivative and a thiophene-containing pyridine compound. The reaction conditions often require the use of solvents like dichloromethane (CH2Cl2) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
化学反应分析
Types of Reactions
2-(pyridin-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides in the presence of oxidizing agents.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfides, while substitution reactions can yield a variety of substituted derivatives with different functional groups.
科学研究应用
2-(pyridin-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials with specific electronic and optical characteristics
作用机制
The mechanism of action of 2-(pyridin-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
相似化合物的比较
Similar Compounds
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: Known for its role in oxidation reactions.
Pinacol boronic esters: Used in various organic synthesis reactions.
Coordination polymers incorporating 3,5-bis(1’,2’,4’-triazol-1’-yl)pyridine: Studied for their structural and fluorescence properties.
Uniqueness
2-(pyridin-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide stands out due to its combination of pyridine and thiophene rings, which confer unique electronic and steric properties. This makes it particularly valuable in the development of new materials and in medicinal chemistry research.
属性
IUPAC Name |
2-pyridin-3-yl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-17(7-13-2-1-4-18-8-13)20-10-14-6-16(11-19-9-14)15-3-5-22-12-15/h1-6,8-9,11-12H,7,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMMTXDGXBFQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2827364.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2827365.png)
![11-(3,4-dimethoxyphenyl)-6-hydroxy-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2827366.png)
![2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B2827369.png)
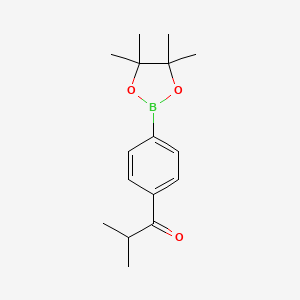
![3-(3,4-dichlorophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one](/img/structure/B2827371.png)
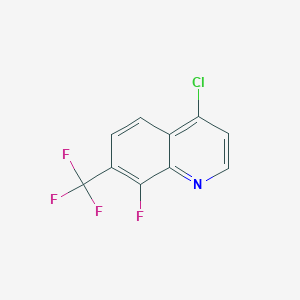
![2-[(4-chlorobenzyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2827374.png)
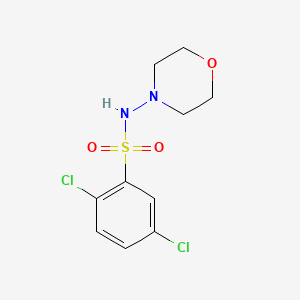
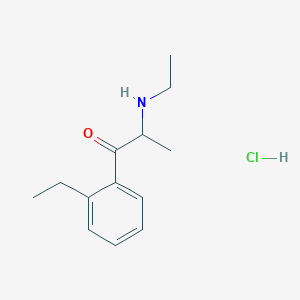
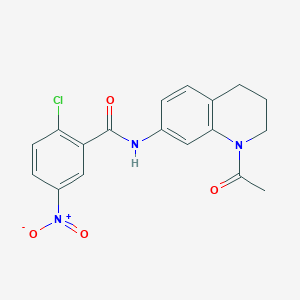
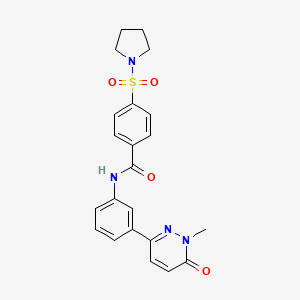
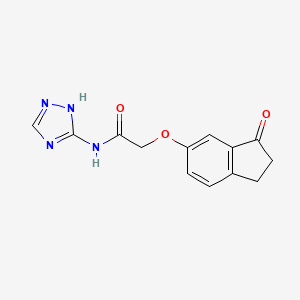
![(E)-methyl 2-(5,6-dimethoxy-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2827386.png)
